Betaine phosphate

Description

Properties

CAS No. |

58823-88-4 |

|---|---|

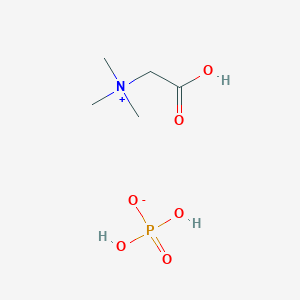

Molecular Formula |

C5H14NO6P |

Molecular Weight |

215.14 g/mol |

IUPAC Name |

phosphoric acid;2-(trimethylazaniumyl)acetate |

InChI |

InChI=1S/C5H11NO2.H3O4P/c1-6(2,3)4-5(7)8;1-5(2,3)4/h4H2,1-3H3;(H3,1,2,3,4) |

InChI Key |

RDQMORJTLICVPR-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CC(=O)O.OP(=O)(O)[O-] |

Canonical SMILES |

C[N+](C)(C)CC(=O)[O-].OP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Structure of Betaine Phosphate

Introduction

Betaine phosphate, a salt formed from the natural amino acid derivative betaine (trimethylglycine) and phosphoric acid, is a compound with significant applications across various scientific and industrial domains. It is utilized as an active pharmaceutical ingredient, a versatile additive in the food and feed industries, and a component in fermentation processes.[1][2] Its unique combination of a zwitterionic organic cation and a phosphate anion imparts specific chemical and physical properties that are of interest to researchers, particularly in drug development and material science. This guide provides an in-depth overview of the chemical structure, physicochemical properties, and crystallographic characteristics of this compound, supplemented with relevant experimental protocols and pathway visualizations.

Chemical Identity and Structure

This compound is formally known by its IUPAC name, carboxymethyl(trimethyl)azanium; dihydrogen phosphate.[3][4] It is a salt consisting of the betaine cation, which is a quaternary ammonium compound, and the dihydrogen phosphate anion. The betaine molecule itself is a zwitterion at neutral pH, containing a positively charged trimethylammonium group and a negatively charged carboxylate group.[5]

Key Identifiers:

-

CAS Number: 58823-88-4[1]

-

Synonyms: Phosphobetaine, (Carboxymethyl)trimethylammonium phosphate, Betaine·phosphoric acid[2][7][6]

Physicochemical Properties

This compound presents as a white crystalline powder that is odorless and possesses a sour, astringent taste.[1][2] One of its most notable properties is its high hygroscopicity, meaning it readily absorbs moisture from the air.[2][8] It is highly soluble in water and also shows solubility in ethanol.[2][8][9]

Table 1: Summary of Physicochemical and Computed Properties

| Property | Value | Reference(s) |

|---|---|---|

| Physical Properties | ||

| Appearance | White crystalline or granular powder | [1][2][7][6] |

| Melting Point | 199-200 °C | [7] |

| Solubility | Highly soluble in water; soluble in ethanol | [1][2][8] |

| Computed Properties | ||

| Exact Mass | 215.05587416 Da | |

| Topological Polar Surface Area | 118 Ų | |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 6 | |

| Rotatable Bond Count | 2 | |

| Complexity | 143 |

| pKa (Betaine moiety) | 1.84 |[10] |

Crystalline Structure and Phase Transitions

The crystal structure of this compound is complex and highly dependent on temperature, exhibiting several phase transitions. These transitions involve changes in the ordering of the constituent betaine and phosphate molecules and the positions of protons, leading to different crystallographic space groups and physical properties such as paraelectricity and antiferroelectricity.

-

Phase I (Normal Phase): Above 365 K, this compound is in a paraelectric phase with the space group P2₁/m. In this phase, the betaine and phosphate molecules are disordered.[11]

-

Phase II: Between 86 K and 365 K, the crystal undergoes an antiferrodistortive transition. The mirror symmetry is lost, and the space group changes to P2₁/c, with a doubling of the unit cell along the c-axis. This phase remains paraelectric.[11]

-

Low-Temperature Phase: Below 86 K, this compound becomes antiferroelectric. This transition is characterized by the ordering of protons between adjacent phosphate groups, resulting in a superstructure that doubles the unit cell. The space group is reported as P2₁/c with 8 formula units in the unit cell.[11]

Experimental Protocols

A common laboratory and industrial synthesis method involves the reaction of monochloroacetic acid with trimethylamine, followed by acidification with phosphoric acid.[12]

Methodology:

-

Neutralization: An aqueous solution of monochloroacetic acid (20-40%) is prepared in a reactor. While stirring, the solution is neutralized to a pH of 4.0-5.0 using an aqueous solution of sodium hydroxide or sodium carbonate.[12]

-

Betaine Synthesis: The resulting sodium chloroacetate solution is cooled to 10-30 °C. An aqueous solution of trimethylamine (25-40%) is added, with the molar ratio of sodium chloroacetate to trimethylamine maintained at approximately 1:1.00-1.20. The reaction is carried out at 30-60 °C for 5-7 hours.[12]

-

Purification and Salt Formation: The reaction mixture is concentrated and filtered while hot to remove the sodium chloride byproduct. The filtrate pH is then adjusted to 2.0-2.5 with 30-85% phosphoric acid.[12]

-

Crystallization: The solution is cooled to induce crystallization. The resulting crystals of this compound are collected by filtration and dried.[12]

X-ray Diffraction (XRD): Single-crystal XRD is the definitive method for determining the precise crystal structure and its temperature-dependent phases.

-

Protocol: A suitable single crystal is mounted on a goniometer. The temperature is controlled using a cryostat (e.g., for measurements at 20 K) or a heating element. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector. Data is collected over a range of crystal orientations. The resulting reflection intensities are analyzed using software to solve the crystal structure, and the atomic positions are refined using a least-squares method.[11]

Spectroscopic Analysis (FTIR, Raman, ³¹P NMR): Vibrational and nuclear magnetic resonance spectroscopy are used to confirm the molecular structure and bonding.

-

FTIR Spectroscopy Protocol: The sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded using an FTIR spectrometer, usually in the range of 4000-400 cm⁻¹. This allows for the identification of functional groups like O-H (from phosphate and water), C-H, C=O, and P-O vibrations.[13]

-

Raman Spectroscopy Protocol: A small amount of the crystalline sample is placed under a Raman microscope. A laser (e.g., 633 nm or 785 nm) is focused on the sample. The scattered light is collected and analyzed. Raman spectroscopy is particularly sensitive to the symmetric vibrations of the PO₄³⁻ group.[14][15]

-

³¹P NMR Spectroscopy Protocol: The sample is dissolved in a suitable solvent (e.g., D₂O). The ³¹P NMR spectrum is acquired on a high-resolution NMR spectrometer. The chemical shift provides information about the electronic environment of the phosphorus nucleus, confirming the presence of the phosphate group.[13]

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase behavior.

-

Protocol: A small, accurately weighed sample (e.g., 5-20 mg) is placed in a crucible (e.g., alumina). The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). TGA measures the change in mass as a function of temperature, identifying decomposition events or the loss of volatiles.[16] DSC measures the heat flow into or out of the sample, allowing for the determination of melting points, crystallization temperatures, and other phase transitions.[17]

Biological Context and Related Signaling Pathways

While this compound itself is not a direct signaling molecule, its components are biologically crucial. Betaine is a well-known osmoprotectant and a methyl donor in the methionine-homocysteine cycle.[5][18] Phosphate is fundamental to energy metabolism (ATP) and cellular signaling (e.g., protein phosphorylation).

Recent research has elucidated a connection where the biosynthesis of glycine betaine (GB) can modulate phosphate homeostasis in plants, a critical response to abiotic stress like phosphorus deficiency.[19] In tomato plants engineered to produce glycine betaine, an enhanced ability to cope with low-phosphate stress was observed. The proposed mechanism involves GB-mediated activation of proton pumps and transporters.[20]

Mechanism of GB-Modulated Phosphate Uptake:

-

Stress Condition: Low-phosphate availability in the soil acts as an abiotic stressor.

-

GB Accumulation: Engineered plants accumulate glycine betaine.

-

Proton Pump Activation: GB enhances the enzymatic activity of plasma membrane H⁺-ATPase in the roots. This pumps protons (H⁺) out of the root cells, acidifying the rhizosphere.[20]

-

Enhanced Pi Uptake: The proton gradient created drives the uptake of phosphate (Pi) into the cell via Pi/H⁺ co-transporters.[19]

-

Gene Regulation: The process is further supported by the differential expression of genes in the 'PHO regulon,' which governs the plant's phosphate starvation response, ultimately maintaining intracellular phosphate homeostasis.[19]

References

- 1. healthy-biotechnology.com [healthy-biotechnology.com]

- 2. Chemical properties of phosphobetaine-Zhonghai Chemical_wholly-owned company of China Shipping Group [gzzhchem.com]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound | C5H14NO6P | CID 100856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Betaine - Wikipedia [en.wikipedia.org]

- 6. This compound | 58823-88-4 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. purestarchem.com [purestarchem.com]

- 9. Phase equilibria and drug partitioning ability of betaine based aqueous two-phase systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. journals.jps.jp [journals.jps.jp]

- 12. CN101121672B - this compound and its producing method and applicaiton - Google Patents [patents.google.com]

- 13. jmaterenvironsci.com [jmaterenvironsci.com]

- 14. repositorio.ufop.br [repositorio.ufop.br]

- 15. Raman and infrared spectroscopic characterization of the phosphate mineral paravauxite Fe2+Al2(PO4)2(OH)2.8H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tainstruments.com [tainstruments.com]

- 17. Thermal analysis (DSC-TG-MS) - phosphate ore samples - Mendeley Data [data.mendeley.com]

- 18. researchgate.net [researchgate.net]

- 19. Genetic Engineering of the Biosynthesis of Glycine Betaine Modulates Phosphate Homeostasis by Regulating Phosphate Acquisition in Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Genetic Engineering of the Biosynthesis of Glycine Betaine Modulates Phosphate Homeostasis by Regulating Phosphate Acquisition in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

Betaine Phosphate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betaine phosphate, a salt formed from the naturally occurring amino acid derivative betaine and phosphoric acid, is a compound of interest in various scientific and industrial fields. This technical guide provides a detailed overview of its fundamental chemical properties, experimental characterization protocols, and the biological significance of its constituent betaine molecule. Key data is presented in structured tables for clarity, and detailed experimental methodologies are provided. Furthermore, logical and signaling pathway diagrams are included to visually represent complex relationships and experimental workflows.

Core Chemical and Physical Properties

This compound is a white, odorless granular solid with an acidic taste and is very soluble in water[1]. Its primary identification and physicochemical properties are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₅H₁₄NO₆P | [2] |

| Molecular Weight | 215.14 g/mol | [2] |

| IUPAC Name | carboxymethyl(trimethyl)azanium;dihydrogen phosphate | [2] |

| CAS Number | 58823-88-4 | [2] |

| Appearance | White, odorless granules | [1] |

| Solubility | Very soluble in water | [1] |

Synthesis and Purification Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the reaction of monochloroacetic acid with trimethylamine, followed by acidification with phosphoric acid.

Experimental Protocol:

-

Prepare a 20-40% aqueous solution of monochloroacetic acid in a reactor.

-

While stirring, neutralize the solution to a pH of 4.0-5.0 using a 15-30% aqueous sodium hydroxide solution. This forms a sodium chloroacetate solution.

-

Cool the solution to 10-30 °C.

-

Add a 25-40% aqueous solution of trimethylamine (or bubble trimethylamine gas) in a molar ratio of 1:1.00-1.20 (sodium chloroacetate to trimethylamine).

-

Allow the reaction to proceed for 5-7 hours, maintaining the temperature between 30-60 °C.

-

Concentrate the resulting solution and filter it while hot to remove the bulk of the sodium chloride byproduct.

-

Adjust the pH of the filtrate to 2.0-2.5 using 30-85% phosphoric acid.

-

Cool the solution to induce crystallization.

-

Filter the crystals and dry them to obtain the final this compound product[2].

An alternative, simpler method involves dissolving equimolar amounts of trimethylglycine (betaine) and phosphoric acid in water, followed by allowing the solution to stand for crystallization, then filtering and drying the resulting crystals[2].

Purification

Purification of betaine-containing compounds can be challenging due to the presence of inorganic salts from the synthesis process. A general method for purifying compounds with a betaine structure involves extraction.

Experimental Protocol (General for Betaine Compounds):

-

The crude product containing impurities (e.g., NaI, other reaction by-products) is placed in a continuous extraction apparatus, such as a Soxhlet extractor.

-

The crude material is placed in a thimble or a similar device permeable to the solvent.

-

A suitable aprotic organic solvent (e.g., dichloromethane) is used for the extraction[3]. The choice of solvent is critical, as it should solubilize the betaine compound to some extent while leaving the inorganic impurities behind.

-

The extraction is run continuously, typically for several hours, with the solvent being heated to just below its boiling point.

-

After extraction, the solvent containing the purified product is collected.

-

The solvent is removed using a rotary evaporator.

-

The purified product can be further dried via lyophilization to yield the final high-purity compound[3].

Experimental Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound, confirming its structure.

Experimental Protocol (General for Solid Samples):

-

Prepare a sample pellet by mixing a small amount of dried this compound (e.g., 1-2 mg) with approximately 300 mg of dry potassium bromide (KBr) powder[4].

-

Grind the mixture thoroughly to ensure a homogenous sample.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Alternatively, for DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy), analyze the dried, powdered sample directly[5].

-

Place the pellet or sample holder in the FTIR spectrometer.

-

Record the spectrum, typically in the wavenumber range of 4000 to 400 cm⁻¹, with a resolution of around 2-4 cm⁻¹[4][5][6].

-

Analyze the resulting spectrum for characteristic peaks corresponding to C-H, N-H, C=O (carboxyl), and P-O (phosphate) vibrations[6].

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful technique for analyzing phosphorus-containing compounds, offering high sensitivity and a wide chemical shift range[7][8].

Experimental Protocol:

-

Prepare a sample by dissolving 2-10 mg of this compound in 0.6-1.0 mL of a suitable solvent (e.g., D₂O, as this compound is highly water-soluble). Ensure the sample is free of particulate matter[1].

-

If quantitative analysis is required, use an internal or external standard. 85% H₃PO₄ is the common external standard, set to 0 ppm[7][9].

-

Transfer the solution to an NMR tube. A coaxial insert containing the reference standard can be used[10].

-

Acquire the ³¹P NMR spectrum. Proton decoupling is typically used to simplify the spectrum by removing ¹H-³¹P coupling, resulting in a single sharp peak for the phosphate group[7].

-

For quantitative measurements, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration[7].

-

Process the acquired Free Induction Decay (FID) with Fourier transformation to obtain the final spectrum.

Biological Activity and Signaling Pathways (of Betaine)

While this compound's primary industrial application is as a source of phosphoric acid, its biological effects are attributable to the betaine molecule[1]. Betaine is a crucial osmoprotectant and methyl donor with significant anti-inflammatory and metabolic regulatory functions[11][12]. It influences several key cellular signaling pathways.

ERK/PPARγ Pathway in Lipid Metabolism

Betaine has been shown to promote lipid accumulation in adipogenic-differentiated skeletal muscle cells. It achieves this by inhibiting the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) signaling pathway. The inhibition of ERK1/2 leads to the upregulation of Peroxisome Proliferator-Activated Receptor γ (PPARγ), a master regulator of adipogenesis, and its target genes involved in lipid synthesis[13].

PI3K/Akt Signaling Pathway

In the context of diabetic cognitive deficits, betaine has demonstrated protective effects by regulating the PI3K/Akt signaling pathway. It promotes the expression of PI3K and the activation (phosphorylation) of Akt, which is a critical pathway for cell survival, growth, and metabolism. This action helps improve glucose metabolism and reduce inflammation and oxidative stress in the hippocampus[14].

Anti-Inflammatory Pathways

Betaine exerts significant anti-inflammatory effects by inhibiting the production and release of the pro-inflammatory cytokine Interleukin-1β (IL-1β). This is achieved through multiple mechanisms, including the inhibition of the NF-κB signaling pathway and the suppression of NLRP3 inflammasome activation[15]. By modulating these pathways, betaine can reduce the inflammatory response in various disease models.

Applications

The applications of this compound span several industries, largely leveraging the individual properties of betaine and phosphoric acid.

-

Animal Feed: Used as a feed additive, it can improve the nutritional structure of the feed and act as a methyl donor and osmoprotectant for livestock[2].

-

Fermentation: It serves as a fermentation assistant, potentially improving yields in the production of amino acids (like L-threonine) and antibiotics by helping cells cope with osmotic stress[2][16][17].

-

Cosmetics and Food: In cosmetics, it can reduce the irritation of other ingredients. In food, it can improve nutrient structure and taste[2].

-

Chemical Reagent: It is a readily available source of phosphoric acid for various chemical reactions[1].

Conclusion

This compound is a chemically straightforward compound with well-defined properties. While its direct applications are often practical and industrial, the biological activities of its betaine component are of significant interest to researchers in metabolism, inflammation, and cellular stress. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for professionals working with or investigating this versatile compound.

References

- 1. This compound | 58823-88-4 [chemicalbook.com]

- 2. CN101121672B - this compound and its producing method and applicaiton - Google Patents [patents.google.com]

- 3. US20090069573A1 - Method for the purification of betaines - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 8. mdpi.com [mdpi.com]

- 9. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]

- 10. abnmr.elte.hu [abnmr.elte.hu]

- 11. Betaine as a Functional Ingredient: Metabolism, Health-Promoting Attributes, Food Sources, Applications and Analysis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Betaine enhances the cellular survival via mitochondrial fusion and fission factors, MFN2 and DRP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Betaine promotes lipid accumulation in adipogenic-differentiated skeletal muscle cells through ERK/PPARγ signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Betaine Alleviates Cognitive Deficits in Diabetic Rats via PI3K/Akt Signaling Pathway Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Characterization of Betaine Phosphate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Betaine phosphate, an adduct of the amino acid betaine ((CH₃)₃NCH₂COO) and phosphoric acid (H₃PO₄), is a material of significant scientific interest, particularly in the fields of materials science and solid-state physics.[1][2] It belongs to a family of amino acid compounds that exhibit intriguing dielectric and ferroelectric properties.[1][3] Notably, this compound is recognized for its antiferroelectric characteristics at low temperatures and undergoes several phase transitions, making it a model compound for studying structural and dynamic properties in hydrogen-bonded systems.[2][4] This guide provides a comprehensive overview of the synthesis and key characterization techniques for this compound, presenting quantitative data and detailed experimental protocols for researchers.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of betaine with phosphoric acid. The most common approach is the crystallization from an aqueous solution containing stoichiometric amounts of the two components.

Experimental Protocol: Synthesis via Solution Crystallization

This protocol describes a common method for growing single crystals of this compound.[1]

-

Preparation of Solution: Prepare an aqueous solution containing betaine (anhydrous or monohydrate) and phosphoric acid in a 1:1 molar ratio. For deuterated samples, dissolve the starting materials in heavy water (D₂O).[1]

-

Dissolution: Gently heat and stir the solution until all components are fully dissolved.

-

Crystallization: Allow the solution to cool slowly to room temperature. Crystal growth is typically achieved through the slow evaporation of the solvent at a constant temperature over several days or weeks.[1]

-

Harvesting and Drying: Once crystals of suitable size have formed, they are carefully removed from the solution, washed with a small amount of cold solvent (e.g., water or ethanol) to remove any surface impurities, and dried in a desiccator.

A multi-step industrial preparation method has also been described, starting from monochloroacetic acid and trimethylamine.[5]

Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and physical properties of the synthesized this compound. Key techniques include X-ray diffraction, spectroscopy, and thermal analysis.

Crystal Structure Analysis

X-ray diffraction (XRD) is the definitive method for determining the crystal structure, including unit cell parameters and space group. This compound exhibits temperature-dependent phase transitions, leading to different crystal structures.[2]

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern at various orientations. For low-temperature studies, a cryostream is used to cool the crystal to the desired temperature (e.g., 20 K).[2]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson methods and subsequently refined using least-squares methods to achieve a low R-factor, indicating a good fit between the calculated and observed diffraction data.[2]

The crystallographic data for this compound varies significantly with temperature, reflecting its structural phase transitions.[2]

| Parameter | Phase I (385 K) [2] | Phase II (295 K) [2] | Low-Temp Phase (20 K) [2] |

| Space Group | P2₁/m | P2₁/c | P2₁/c |

| a (Å) | Data not specified | 11.076 | 11.103 |

| b (Å) | Data not specified | 7.852 | 7.863 |

| c (Å) | Data not specified | 12.944 | 12.721 |

| β (º) | Data not specified | 119.62 | 119.64 |

| Formula Units (Z) | 2 | 4 | 8 |

| R-factor (%) | Data not specified | Data not specified | 4.6 |

Note: The low-temperature phase exhibits a superstructure with cell-doubling.[2]

Spectroscopic Characterization

Spectroscopic techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the molecular structure by identifying functional groups and the chemical environment of atoms.

-

Sample Preparation: The crystalline this compound sample is finely ground and mixed with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.[6]

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded, typically in the range of 4000–400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded for correction.[6]

-

Analysis: The resulting spectrum is analyzed to identify absorption bands corresponding to the vibrational modes of the functional groups present in this compound.

While specific, fully assigned spectra for this compound are not detailed in the provided search results, the expected vibrational modes can be inferred from its structure.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (in H₃PO₄) | Stretching | 3200 - 2500 (broad) |

| C-H (in CH₃, CH₂) | Stretching | 3000 - 2850 |

| C=O (in COO⁻) | Asymmetric Stretching | ~1630 |

| N⁺-(CH₃)₃ | Asymmetric/Symmetric Bending | ~1480 |

| P-O-H | Bending | 1300 - 1200 |

| P=O | Stretching | ~1150 |

| P-O | Stretching | 1100 - 900 |

| C-N | Stretching | ~950 |

-

Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent, such as D₂O.

-

Data Acquisition: The solution is placed in an NMR tube and inserted into the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired.

-

Analysis: The chemical shifts (δ), integration, and multiplicity of the peaks are analyzed to confirm the structure of the betaine molecule and the presence of the phosphate counter-ion. ¹H NMR has been used to confirm the replacement of protons by deuterium in the H₃PO₄ group during the synthesis of deuterated this compound.[1]

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for identifying phase transitions and determining the thermal stability of the compound.[7][8]

-

Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 5-10 mg) is placed into an appropriate crucible (e.g., aluminum or alumina).[9]

-

Instrument Setup: The sample crucible and an empty reference crucible are placed inside the DSC/TGA instrument. The system is purged with an inert gas (e.g., nitrogen) to provide a controlled atmosphere.[9]

-

Data Acquisition: The sample is heated or cooled at a constant rate (e.g., 10 °C/min) over a specified temperature range.[9] The instrument simultaneously measures the heat flow to or from the sample relative to the reference (DSC) and any change in sample mass (TGA).[8]

-

Analysis: The resulting thermogram is analyzed. DSC peaks (endothermic or exothermic) indicate thermal events like phase transitions or melting.[7] TGA data reveals mass loss due to decomposition or dehydration.[8]

DSC measurements have been instrumental in identifying the phase transitions of this compound.[1]

| Transition Temperature | Value (K) | Nature of Transition | Reference |

| Tc1 | 365 | Paraelectric to Antiferrodistortive | [2][4] |

| Tc2 | 86 | Antiferrodistortive to Antiferroelectric | [1][2][4] |

| Tc3 | 81 | Antiferroelectric Phase | [4][10] |

| Tc2 (Deuterated BP) | 155 | Antiferrodistortive to Antiferroelectric | [1] |

Dielectric Properties

The dielectric properties of this compound are a key area of interest, defining its behavior as a paraelectric and antiferroelectric material.[2] These properties are typically studied as a function of temperature and frequency.

-

Sample Preparation: A thin plate is cut from a single crystal along a specific crystallographic orientation.

-

Electrode Application: Conductive electrodes (e.g., silver paste or sputtered gold) are applied to the two parallel faces of the crystal plate to form a capacitor.

-

Measurement: The sample is placed in a temperature-controlled chamber. An LCR meter or impedance analyzer is used to measure the capacitance and dielectric loss over a range of frequencies and temperatures.

-

Analysis: The dielectric constant (ε) is calculated from the measured capacitance and the sample's dimensions. Plotting ε versus temperature reveals anomalies at phase transition points.[4]

| Property | Description | Temperature Range | Reference |

| High-Temperature Phase | Paraelectric | T > 365 K | [2] |

| Intermediate Phase | Antiferrodistortive (but still paraelectric) | 86 K < T < 365 K | [2] |

| Low-Temperature Phase | Antiferroelectric | T < 86 K | [1][2] |

| Deuterated BP | Antiferroelectric | T < 155 K | [1] |

References

- 1. tandfonline.com [tandfonline.com]

- 2. journals.jps.jp [journals.jps.jp]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. CN101121672B - this compound and its producing method and applicaiton - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. fpe.umd.edu [fpe.umd.edu]

- 8. tainstruments.com [tainstruments.com]

- 9. Thermal analysis (DSC-TG-MS) - phosphate ore samples - Mendeley Data [data.mendeley.com]

- 10. tandfonline.com [tandfonline.com]

The Natural Occurrence and Sources of Betaine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Betaine, chemically known as trimethylglycine, is a vital, naturally occurring amino acid derivative found across biological kingdoms. It plays a crucial role as an osmoprotectant and a methyl group donor in key metabolic pathways. This technical guide provides a comprehensive overview of the natural occurrence and sources of betaine, its biosynthesis, and its physiological significance. It is important to clarify that while betaine is abundant in nature, betaine phosphate is a synthetic salt of betaine and is not found naturally in biological systems. This guide will, therefore, focus on the natural sources and biochemistry of the core betaine molecule.

Introduction: Betaine vs. This compound

Betaine (N,N,N-trimethylglycine) is a zwitterionic quaternary ammonium compound that is widely distributed in microorganisms, plants, and animals.[1][2] It functions as a critical osmolyte, protecting cells from environmental stress such as drought, salinity, and extreme temperatures, and as a methyl donor in the methionine cycle.[3]

In contrast, this compound is a salt synthesized by reacting betaine with phosphoric acid.[4] This form is not a naturally occurring compound but is produced for various applications, including as an animal feed additive, where it provides both betaine and a source of phosphorus.[4] This guide will focus exclusively on the natural occurrence, sources, and related biochemistry of the betaine molecule itself.

Natural Occurrence of Betaine

Betaine is ubiquitously found in a wide array of organisms, where it is synthesized and accumulated to serve its physiological functions.

-

In Plants: Many plant species, particularly those adapted to arid or saline environments, accumulate high levels of betaine.[5] It is synthesized in response to osmotic stress to maintain cellular water balance.[5] Notable plant families that are rich in betaine include Amaranthaceae (e.g., spinach, beets) and Gramineae (e.g., wheat, barley).[1][5] Sugar beets (Beta vulgaris) are a particularly well-known and commercially utilized source of natural betaine.[3]

-

In Animals: Betaine is obtained by animals through their diet and is also synthesized endogenously from choline.[2] It is involved in the methionine-homocysteine cycle, primarily in the liver and kidneys.[6] Betaine is also found in various seafood, such as shrimp, mussels, and other crustaceans.[2][7]

-

In Microorganisms: A diverse range of bacteria, archaea, and fungi synthesize or accumulate betaine as an osmoprotectant to survive in high-osmolarity environments.[8] For instance, the bacterium Halomonas elongata synthesizes betaine from choline in response to salt stress.[8]

Biosynthesis of Betaine

The primary pathway for betaine biosynthesis in most organisms is the two-step oxidation of choline.[9][10] This process typically occurs in the mitochondria of liver and kidney cells in animals and in the chloroplasts of plants.[9][11]

The biosynthesis pathway is as follows:

-

Choline to Betaine Aldehyde: Choline is first oxidized to betaine aldehyde. This reaction is catalyzed by different enzymes in various organisms:

-

Betaine Aldehyde to Betaine: Betaine aldehyde is subsequently oxidized to betaine by the enzyme betaine aldehyde dehydrogenase (BADH) .[9]

Quantitative Data on Betaine in Natural Sources

The concentration of betaine varies significantly among different food sources. The following table summarizes the betaine content in various foods, compiled from multiple studies.[5][7][15][16][17][18]

| Food Category | Food Item | Betaine Content (mg/100g) |

| Cereal Grains & Products | Wheat Bran | 1506 - 7200 |

| Wheat Germ | 1395 - 3414 | |

| Quinoa | 630 - 6300 | |

| Amaranth Grain | 742 - 7420 | |

| Whole Wheat Bread | 227 | |

| Pretzels | 266 | |

| Vegetables | Spinach | 600 - 725 |

| Beets (raw) | up to 3337 | |

| Seafood | Shrimp | 246 |

| Mussels | 1120 - 11600 | |

| Oysters | 2780 - 2810 |

Note: Betaine content can vary based on the specific variety, growing conditions, and processing methods.

Role of Betaine in the Methionine Cycle

In addition to its role as an osmolyte, betaine is a crucial methyl donor in the methionine cycle, which is essential for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biochemical reactions. Betaine participates in an alternative pathway for the remethylation of homocysteine to methionine, a reaction catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT) .[3][6] This pathway is particularly active in the liver and kidneys.[4][6]

Experimental Protocols for Betaine Analysis

The quantification of betaine in biological samples typically involves extraction followed by chromatographic analysis.

Extraction of Betaine from Plant Material

A common method for extracting betaine from plant tissues is as follows:[19][20]

-

Sample Preparation: Harvest plant material and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Suspend a known weight (e.g., 40-50 mg fresh weight) of the powdered sample in 1 mL of deionized water.

-

Cell Lysis: Subject the suspension to a freeze-thaw cycle by freezing in liquid nitrogen and thawing at 40°C for 20 minutes. Incubate the samples overnight at 4°C.

-

Clarification: Centrifuge the samples at 14,000 x g for 5 minutes at 4°C. Collect the supernatant for analysis. A second extraction of the pellet can be performed to ensure complete recovery.

Quantification of Betaine by High-Performance Liquid Chromatography (HPLC)

A widely used method for the quantification of betaine is HPLC with UV detection.[21][22][23]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A cation exchange column, such as Partisil SCX-10, is often used.[22]

-

Mobile Phase: An isocratic mobile phase, for example, 50 mM KH₂PO₄ in water.[22]

-

Flow Rate: A typical flow rate is 1.5 mL/min.[22]

-

Detection: UV absorbance is monitored at a low wavelength, typically around 200 nm.[22]

-

Quantification: Betaine concentration is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a betaine standard.

More advanced methods utilizing liquid chromatography-mass spectrometry (LC-MS) offer higher sensitivity and specificity.[17][24][25][26][27][28]

Conclusion

Betaine is a functionally significant natural compound found in a wide range of organisms, where it serves as an osmoprotectant and a methyl donor. Its natural sources are diverse, with particularly high concentrations found in certain plants like spinach and beets, and in various whole grains and seafood. The biosynthesis of betaine from choline is a well-characterized metabolic pathway. It is critical for researchers and professionals in drug development to understand that "this compound" is a synthetic derivative and not a naturally occurring molecule. The in-depth understanding of the natural occurrence, sources, and metabolism of the core betaine compound is essential for its application in nutritional and pharmaceutical research.

References

- 1. researchgate.net [researchgate.net]

- 2. Betaine as a Functional Ingredient: Metabolism, Health-Promoting Attributes, Food Sources, Applications and Analysis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trait: Betaine Requirement | FitnessGenes® [fitnessgenes.com]

- 4. ahajournals.org [ahajournals.org]

- 5. ars.usda.gov [ars.usda.gov]

- 6. Betaine homocysteine S-methyltransferase: just a regulator of homocysteine metabolism? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. swolverine.com [swolverine.com]

- 8. Synthesis of Glycine Betaine from Exogenous Choline in the Moderately Halophilic Bacterium Halomonas elongata - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Identification of the Biosynthetic Pathway of Glycine Betaine That Is Responsible for Salinity Tolerance in Halophilic Thioalkalivibrio versutus D301 [frontiersin.org]

- 11. Control of choline oxidation in rat kidney mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Oxidative pathway of choline to betaine in the soluble fraction prepared from Arthrobacter globiformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Betaine in Cereal Grains and Grain-Based Products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. A method for the determination of betaine in tissues using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. repositorio.unesp.br [repositorio.unesp.br]

- 23. HPLC Method for Analysis of Trimethylglycine (Betaine) on Primesep 100 Column | SIELC Technologies [sielc.com]

- 24. New approaches for extraction and determination of betaine from Beta vulgaris samples by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. New approaches for extraction and determination of betaine from Beta vulgaris samples by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. unipub.uni-graz.at [unipub.uni-graz.at]

- 28. Development of a candidate reference method for the simultaneous quantification of betaine, choline and trimethylamine N-oxide in serum samples by two-dimensional liquid chromatography and isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Betaine Phosphate in Microbial Physiology and Biotechnology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betaine phosphate, a salt of the quaternary ammonium compound glycine betaine, plays a critical role in the survival and metabolic activity of a wide range of microorganisms. While the phosphate moiety serves as a vital nutrient, the profound biological effects are primarily attributed to the glycine betaine molecule. This technical guide provides an in-depth exploration of the multifaceted roles of glycine betaine in microorganisms, including its crucial function as an osmoprotectant against environmental stresses such as high salinity and extreme temperatures. We delve into the key synthesis and uptake pathways, its significance as a methyl group donor in essential metabolic processes, and its impact on industrial fermentation and potential applications in drug development. This document synthesizes quantitative data, details key experimental methodologies, and provides visual representations of relevant pathways and workflows to serve as a comprehensive resource for researchers in microbiology, biotechnology, and pharmacology.

Introduction: The Chemistry and Significance of this compound

This compound is a salt composed of the organic cation glycine betaine and the phosphate anion. In solution, it dissociates, making both components available to microorganisms.

-

Glycine Betaine (N,N,N-trimethylglycine): A zwitterionic quaternary ammonium compound, it is a highly effective compatible solute. This means it can accumulate to high intracellular concentrations to balance external osmotic pressure without significantly perturbing cellular functions.[1]

-

Phosphate: An essential nutrient for all life, forming the backbone of nucleic acids and phospholipids, and being central to energy metabolism (e.g., ATP).

The primary biological activities discussed in this guide are attributed to glycine betaine, hereafter referred to as betaine.

Core Biological Functions of Betaine in Microorganisms

Osmoprotection: A Key to Survival in Extreme Environments

Microorganisms frequently encounter fluctuations in external osmolarity, which can lead to detrimental water loss and cell shrinkage. Betaine is a premier osmoprotectant, enabling microbes to thrive in high-salt and other osmotically challenging environments.[2][3] Its accumulation counteracts the external osmotic pressure, maintaining cell turgor and protecting intracellular macromolecules from denaturation.[3][4]

Methyl Group Donation in Metabolism

Beyond its role in stress tolerance, betaine is a significant methyl donor in various metabolic pathways.[5] It participates in the methionine cycle, where it can donate a methyl group to homocysteine to regenerate methionine, a crucial amino acid for protein synthesis and the precursor for S-adenosylmethionine (SAM), the primary methyl donor in most biological methylation reactions.[6] This function is vital for the biosynthesis of a variety of compounds, including vitamins, coenzymes, and antibiotics.[5]

Cryoprotection and Thermoprotection

The properties that make betaine an effective osmoprotectant also lend to its role as a cryo- and thermoprotectant. It can stabilize proteins and membranes at low temperatures, preventing cold-induced aggregation and maintaining membrane fluidity.[5][7] Similarly, it can protect proteins from thermodenaturation.[8]

Betaine Synthesis and Uptake in Microorganisms

Microorganisms can acquire betaine through two primary mechanisms: de novo synthesis or uptake from the environment.

Biosynthesis Pathways

There are two main pathways for betaine biosynthesis in microorganisms:

-

Choline Oxidation Pathway: This is a two-step oxidation of choline, first to betaine aldehyde and then to betaine. In Escherichia coli, this is catalyzed by choline dehydrogenase (BetA) and betaine aldehyde dehydrogenase (BetB).[9][10] In Bacillus subtilis, the enzymes involved are GbsB (a type III alcohol dehydrogenase) and GbsA (betaine aldehyde dehydrogenase).[11][12]

-

Glycine Methylation Pathway: This pathway involves the stepwise methylation of glycine to form sarcosine, dimethylglycine, and finally betaine. This pathway is less common and more energy-intensive, relying on S-adenosylmethionine (SAM) as the methyl donor.[13][14] It is found in some halophilic bacteria like Halorhodospira halochloris.[10]

Uptake Systems

Many microorganisms possess sophisticated transport systems to scavenge betaine from their surroundings, a more energy-efficient strategy than de novo synthesis. These transporters are often induced by osmotic stress.

-

Escherichia coli : Possesses two primary osmoregulated permeases, ProP and ProU, which can transport betaine.[2]

-

Bacillus subtilis : Employs three distinct high-affinity transport systems: OpuA, OpuC (both ABC-type transporters), and OpuD (a BCCT-type transporter).[15][16]

-

Betaine/Carnitine/Choline Transporter (BCCT) Family: This is a large family of secondary transporters found in many bacteria and archaea that move molecules with a quaternary ammonium group, including betaine.[15]

Quantitative Data on the Effects of Betaine

The addition of betaine to microbial cultures, particularly under stress conditions, has quantifiable positive effects on growth and product yield.

Table 1: Effect of Betaine Supplementation on Microbial Growth and Product Formation

| Microorganism | Condition | Betaine Concentration | Observed Effect | Reference(s) |

| Escherichia coli | L-threonine fermentation | 2 g/L | L-threonine production increased by 14.5%; glucose conversion increased by 6.87%. | [13] |

| Escherichia coli | L-lysine fermentation | 20 mM | Highest increase in L-lysine production (40%); prevented caramelization of glucose during autoclaving. | [17][18] |

| Thioalkalivibrio versutus D301 | High salt (3.0 M Na+) vs. Low salt (0.4 M Na+) | Endogenous | Intracellular betaine increased from 0.2 µmol/mg protein to 8.1 µmol/mg protein. | [13][14] |

| Enterococcus faecalis | 0.75 M NaCl stress | 1 mM (approx.) | Restored growth to non-stressed levels. Uptake system induced 400-fold. | [19] |

| Airborne Bacteria | Collection and enumeration | 2-5 mM | Increased colonial outgrowth by 21.6% to 61.3%. |

Applications in Biotechnology and Drug Development

Enhancing Industrial Fermentations

The osmoprotective properties of betaine are highly beneficial in industrial fermentation processes, where high concentrations of substrates and products can create significant osmotic stress. Supplementation with betaine has been shown to improve the production of various compounds, including amino acids like L-threonine and L-lysine, by enhancing cell growth and metabolic efficiency under stressful conditions.[13][18]

Antimicrobial Potential

While betaine itself is generally non-toxic to bacteria, certain derivatives and analogues of betaine exhibit antimicrobial properties.[20] Betaine esters with fatty alcohols have shown bactericidal effects comparable to stable quaternary ammonium compounds.[2][21] This opens avenues for the development of novel, potentially biodegradable antimicrobial agents. The efficacy of these analogues often depends on their uptake by bacterial betaine transport systems, suggesting a "Trojan horse" mechanism.[4]

Experimental Protocols

Quantification of Intracellular Betaine by HPLC

This protocol is adapted for the quantification of intracellular betaine in bacterial cultures.[13][14][22]

Objective: To extract and quantify the concentration of betaine from bacterial cells.

Materials:

-

Bacterial cell culture

-

Milli-Q water

-

Liquid nitrogen

-

Centrifuge and appropriate tubes

-

Freeze-dryer or sonicator

-

HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

-

Amine-based HPLC column (e.g., Inertsil NH2, 4.6 x 250 mm, 5 µm)

-

Mobile phase: Acetonitrile/ultrapure water (e.g., 70:30, v/v)

-

Glycine betaine standard

-

Bradford protein assay kit

Procedure:

-

Cell Harvesting: Harvest a known volume of bacterial culture in the late exponential phase by centrifugation (e.g., 10,000 x g for 20 min).

-

Washing: Wash the cell pellets twice with a salt solution isotonic to the growth medium to remove extracellular betaine.

-

Cell Lysis: Resuspend the pellet in 1 mL of ultrapure water. Lyse the cells using repeated freeze-thaw cycles (e.g., freezing at -80°C for 15 min and thawing at 65°C for 2 min, repeated four times) or sonication.

-

Extraction: Centrifuge the cell lysate at high speed (e.g., 14,000 x g for 15 min) to pellet cell debris. Collect the supernatant containing the intracellular metabolites.

-

Sample Preparation for HPLC: Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

-

HPLC Analysis:

-

Equilibrate the amine column with the mobile phase.

-

Set the flow rate (e.g., 1.0 mL/min) and detection wavelength (e.g., 196 nm for UV).

-

Inject a known volume of the prepared sample.

-

Run a standard curve using known concentrations of glycine betaine.

-

-

Quantification:

-

Determine the concentration of betaine in the sample by comparing its peak area to the standard curve.

-

Normalize the betaine concentration to the total protein content of the initial cell pellet, determined by a Bradford assay on a portion of the cell lysate. The final result is typically expressed as µmol betaine/mg total protein.

-

Assessment of Osmoprotective Activity

Objective: To determine the ability of this compound to protect microbial cells from osmotic stress.

Materials:

-

Microorganism of interest

-

Appropriate liquid growth medium (e.g., a defined minimal medium)

-

Sterile, high-concentration NaCl solution (e.g., 5 M)

-

Sterile this compound solution

-

Spectrophotometer

-

Incubator shaker

-

96-well microplates and plate reader (optional, for high-throughput)

Procedure:

-

Prepare Growth Media: Prepare the base liquid medium. Create a series of experimental media by adding NaCl to a final growth-inhibitory concentration (e.g., 0.75 M, to be determined empirically for the specific strain).

-

Set Up Experimental Conditions: In separate flasks or wells of a microplate, prepare the following conditions:

-

Control: Base medium only.

-

Stress Control: Base medium + inhibitory NaCl concentration.

-

Test Condition: Base medium + inhibitory NaCl concentration + varying concentrations of this compound (e.g., 1 mM, 5 mM, 10 mM).

-

-

Inoculation: Inoculate all media with the microorganism from an overnight culture to a low initial optical density (OD600 ≈ 0.05).

-

Incubation: Incubate all cultures under optimal growth conditions (e.g., 37°C with shaking at 200 rpm).

-

Monitor Growth: Measure the OD600 of the cultures at regular intervals (e.g., every 2-4 hours) for 24-48 hours.

-

Data Analysis: Plot the OD600 values over time to generate growth curves for each condition. Compare the growth rate and final cell density of the Test Condition cultures to the Control and Stress Control cultures. A significant increase in growth in the presence of this compound under salt stress indicates osmoprotective activity.

Conclusion and Future Directions

This compound serves as a readily available source of glycine betaine, a molecule of profound importance to microbial life. Its roles as a potent osmoprotectant, methyl donor, and stress protectant are well-established, with significant implications for microbial ecology, physiology, and industrial biotechnology. The ability to enhance fermentation yields and the potential for developing novel antimicrobial agents highlight the value of continued research in this area. Future investigations should focus on elucidating the precise signaling pathways that regulate betaine uptake and synthesis in response to environmental cues, exploring the full spectrum of its metabolic influence, and engineering more robust microbial strains for industrial applications by leveraging the power of betaine-mediated stress tolerance. This will undoubtedly unlock new opportunities in fields ranging from biofuel production to the development of next-generation pharmaceuticals.

References

- 1. Response of Bacillus subtilis to high osmolarity: uptake of carnitine, crotonobetaine and γ-butyrobetaine via the ABC transport system OpuC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Glycine Betaine as a Direct Substrate for Methanogens (Methanococcoides spp.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial activity of glycine betaine analogues: involvement of osmoporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. Synthesis of the osmoprotectant glycine betaine in Bacillus subtilis: characterization of the gbsAB genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Identification of the Biosynthetic Pathway of Glycine Betaine That Is Responsible for Salinity Tolerance in Halophilic Thioalkalivibrio versutus D301 [frontiersin.org]

- 14. Identification of the Biosynthetic Pathway of Glycine Betaine That Is Responsible for Salinity Tolerance in Halophilic Thioalkalivibrio versutus D301 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Three transport systems for the osmoprotectant glycine betaine operate in Bacillus subtilis: characterization of OpuD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. uni-marburg.de [uni-marburg.de]

- 17. An overlooked effect of glycine betaine on fermentation: prevents caramelization and increases the L-lysine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The osmoprotectant glycine betaine inhibits salt-induced cross-tolerance towards lethal treatment in Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. unipub.uni-graz.at [unipub.uni-graz.at]

- 21. Antimicrobial activity of betaine esters, quaternary ammonium amphiphiles which spontaneously hydrolyze into nontoxic components - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Betaine Phosphate as a Methyl Donor in Biological Systems: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biological methylation, the availability of methyl donors is paramount for a multitude of physiological processes, including epigenetic regulation, neurotransmitter synthesis, and cellular detoxification. While S-adenosylmethionine (SAMe) is recognized as the universal methyl donor, other molecules play a crucial role in maintaining the methylation cycle. This guide provides a comprehensive technical overview of betaine's function as a methyl donor, with a specific clarification on the role of betaine phosphate.

In biological contexts, the active methyl-donating molecule is betaine (N,N,N-trimethylglycine).[1][2][3] This compound is the phosphate salt of betaine.[4][5] Upon entering a biological system, it is expected to dissociate into betaine and phosphate ions. Therefore, the scientific literature on methyl donation focuses almost exclusively on betaine itself. This guide will detail the mechanisms, quantitative data, and experimental protocols related to betaine as the active methyl donor.

Core Mechanism: Betaine in One-Carbon Metabolism

Betaine's primary role as a methyl donor is in the remethylation of homocysteine to methionine.[6][7][8] This reaction is a critical part of one-carbon metabolism, particularly in the liver and kidneys.[1][9] The enzyme responsible for this methyl transfer is betaine-homocysteine S-methyltransferase (BHMT) .[7][10] The reaction can be summarized as:

Betaine + Homocysteine --(BHMT)--> Dimethylglycine (DMG) + Methionine

This pathway is significant as it provides an alternative route for homocysteine remethylation, independent of the folate and vitamin B12-dependent methionine synthase (MS) pathway.[11] The methionine produced can then be converted to SAMe, the universal methyl donor for numerous cellular reactions.[10][11]

Quantitative Data on Betaine as a Methyl Donor

The following table summarizes key quantitative data related to betaine's role in methylation, compiled from various studies. This allows for a comparative analysis of its physiological concentrations and enzymatic efficiency.

| Parameter | Value | Organism/System | Significance | Reference |

| Plasma Betaine Concentration | 9 - 90 µmol/L (significant inter-individual variation) | Human | Baseline levels influencing homocysteine metabolism.[6][7][8] | [6][7][8] |

| ~30 µmol/L (average) | Human | Average physiological concentration.[6][7][8] | [6][7][8] | |

| BHMT Michaelis Constant (Km) for Betaine | 0.19 ± 0.03 mM | Rat Liver | Indicates the substrate concentration at which the enzyme reaches half of its maximum velocity.[12] | [12] |

| BHMT Maximum Velocity (Vmax) | 17 ± 0.7 nmol min⁻¹ mg⁻¹ | Rat Liver | Represents the maximum rate of the reaction catalyzed by BHMT.[12] | [12] |

| Choline to Betaine Conversion Efficiency | ~55% | General (reported in animal feed context) | Highlights that direct betaine supplementation is more efficient for methyl donation than choline.[13][14] | [13][14] |

| Betaine vs. Choline Chloride Methyl Donation Efficiency | Betaine is 2.17 times more efficient | General (reported in animal feed context) | Based on molecular weight and conversion efficiency.[14] | [14] |

| Effect of Betaine Supplementation on Plasma Homocysteine | Can lower both fasting and post-methionine load total homocysteine (tHcy) | Human | Demonstrates the therapeutic potential of betaine in managing hyperhomocysteinemia.[6][8][9] | [6][8][9] |

| Betaine Intake from Diet | 100 - 400 mg/day (varies between populations) | Human | Dietary intake is a significant source of betaine.[15] | [15] |

Signaling Pathways and Logical Relationships

Visualizing the intricate network of one-carbon metabolism is crucial for understanding betaine's role. The following diagrams, generated using Graphviz, illustrate these pathways and relationships.

This diagram illustrates the central role of the Methionine Cycle and the two key pathways for homocysteine remethylation: the Betaine-Dependent Pathway (via BHMT) and the Folate Cycle (via MS). Betaine, derived from dietary choline or consumed directly, donates a methyl group to homocysteine, regenerating methionine.

References

- 1. pureprescriptions.com [pureprescriptions.com]

- 2. drbenlynch.com [drbenlynch.com]

- 3. Betaine | C5H11NO2 | CID 247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101121672B - this compound and its producing method and applicaiton - Google Patents [patents.google.com]

- 5. This compound | C5H14NO6P | CID 100856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. [PDF] Betaine: a key modulator of one-carbon metabolism and homocysteine status | Semantic Scholar [semanticscholar.org]

- 7. bevital.no [bevital.no]

- 8. Betaine: a key modulator of one-carbon metabolism and homocysteine status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. info.davincilabs.com [info.davincilabs.com]

- 10. annualreviews.org [annualreviews.org]

- 11. Methyl Donors, Epigenetic Alterations, and Brain Health: Understanding the Connection [mdpi.com]

- 12. A nuclear-magnetic-resonance-based assay for betaine-homocysteine methyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Betaine: A very valuable nutrient | Orffa [orffa.com]

- 14. biochem.net [biochem.net]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Thermal Stability and Degradation of Betaine Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of betaine phosphate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates data on betaine as a closely related compound to provide a broader context for its thermal behavior.

Introduction

This compound, the salt formed from the zwitterionic compound betaine and phosphoric acid, is utilized in various industries, including pharmaceuticals, food, and agriculture.[1] Its efficacy and safety in these applications are intrinsically linked to its chemical and physical stability, particularly its response to thermal stress during processing, storage, and application. Understanding the thermal stability and degradation pathways of this compound is therefore crucial for formulation development, quality control, and ensuring product performance.

Physicochemical Properties

This compound is a white, odorless crystalline powder with an acidic taste. It is highly soluble in water and hygroscopic.[1] The presence of the phosphate group in amino acid salts can contribute to the overall stability of the compound.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₄NO₆P | [4][5] |

| Molecular Weight | 215.14 g/mol | [4][6] |

| CAS Number | 58823-88-4 | [4][7] |

| Melting Point | 199-200 °C | [6] |

| Appearance | White, odorless granules or crystalline powder | [1][6][7] |

| Solubility | Very soluble in water | [6][7] |

Thermal Stability and Degradation

Detailed experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) specifically for this compound are not extensively reported in the available scientific literature. However, data for betaine and general knowledge of phosphate salts allow for an informed discussion.

The melting point of this compound is reported to be 199-200 °C.[6] Thermal degradation is expected to occur at temperatures above its melting point. For comparison, anhydrous betaine has a significantly higher melting point of around 293 °C and begins to decompose at approximately 250 °C.[8][9] The presence of the phosphate group likely influences the thermal behavior of the betaine moiety.

Table 2: Thermal Decomposition Data for Betaine

| Compound | Onset of Decomposition (°C) | Major Degradation Products | Reference |

| Betaine | ~250 | Trimethylamine, Carbon Dioxide, Glycine Esters | [8] |

| Betaine Monohydrate | 245-360 (main decomposition) | Water, Trimethylamine, Carbon Dioxide | [8] |

It is plausible that the decomposition of this compound would also yield trimethylamine and carbon dioxide from the degradation of the betaine component. The phosphoric acid component would likely undergo dehydration at higher temperatures to form pyrophosphates and polyphosphates.

The thermal degradation of this compound is likely initiated by the decomposition of the betaine molecule. The primary pathway for betaine decomposition involves the cleavage of the C-N and C-C bonds, leading to the formation of volatile products.

Caption: Proposed thermal degradation pathway for this compound.

Experimental Protocols for Thermal Analysis

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Objective: To determine the temperatures at which this compound degrades and to quantify the mass loss at each stage.

-

Instrumentation: A thermogravimetric analyzer.

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: An inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) is typically used to study thermal decomposition without oxidation.

-

-

Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The onset temperature of decomposition, the temperature of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve), and the residual mass are determined.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Objective: To determine the melting point, enthalpy of fusion, and any other phase transitions of this compound.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from a sub-ambient temperature (e.g., 0 °C) to a temperature above its expected melting and decomposition point (e.g., 250 °C) at a constant heating rate (e.g., 5-10 °C/min).

-

Atmosphere: An inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

-

Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). Endothermic events, such as melting, appear as peaks. The onset temperature of the peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

Caption: Experimental workflow for thermal analysis of this compound.

Conclusion

The thermal stability of this compound is a critical parameter for its application in various fields. While specific data on its thermal degradation is scarce, its melting point of 199-200 °C provides an initial threshold for thermal stability.[6] Based on the behavior of betaine, thermal decomposition of this compound is expected to yield trimethylamine and carbon dioxide, with the phosphate moiety likely forming polyphosphates at higher temperatures. Further experimental investigation using techniques such as TGA and DSC, following the outlined protocols, is necessary to fully characterize the thermal stability and degradation kinetics of this compound. Such studies will provide invaluable data for optimizing manufacturing processes, ensuring product quality, and predicting shelf-life.

References

- 1. healthy-biotechnology.com [healthy-biotechnology.com]

- 2. Amazing Stability of Phosphate-Quaternary Amine Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphate Stabilization of Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C5H14NO6P | CID 100856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 58823-88-4 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. The source and physical and chemical properties of betaine- Healthy (Hangzhou) Husbandry Sci-tech Co.,Ltd [healthybetaine.com]

The Solubility Profile of Betaine Phosphate: A Technical Guide for Researchers

An In-depth Examination of the Physicochemical Properties and Biological Significance of Betaine Phosphate for Drug Development Professionals

Introduction

This compound, a salt formed from the naturally occurring amino acid derivative betaine and phosphoric acid, is a compound of increasing interest in the pharmaceutical and biotechnology sectors. Its role as an osmoprotectant, methyl group donor, and its potential therapeutic applications necessitate a thorough understanding of its physicochemical properties, particularly its solubility in various solvents. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and insights into its role in key biological pathways.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide consolidates qualitative information and presents data for the closely related compound, betaine anhydrous, to provide a useful reference for researchers.

Core Physical and Chemical Properties

This compound is typically a white crystalline powder. It is known to be hygroscopic and possesses a slightly acidic taste. General observations from various sources indicate that this compound is highly soluble in water and soluble in ethanol.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 20 | Very High (qualitative) |

| Ethanol | 25 | Soluble (qualitative) |

| Methanol | Not Specified | Not Specified |

| Diethyl Ether | Not Specified | Sparingly Soluble |

Note: The solubility of this compound in water is consistently reported as "very high" or "very easily soluble"[1][2]. A patent also describes it as being "dissolved in ethanol"[1]. For betaine anhydrous, a more quantitative value in water is not provided, but its solubility in methanol is 55 g/100 g and in ethanol is 8.7 g/100 g[3].

Experimental Protocols for Solubility Determination

To enable researchers to determine the precise solubility of this compound in their specific solvent systems, a detailed experimental protocol based on the isothermal shake-flask method is provided below. This method is a reliable and widely accepted technique for solubility measurement.

Protocol: Isothermal Shake-Flask Solubility Determination

1. Materials and Equipment:

- This compound (high purity)

- Solvents of interest (e.g., water, ethanol, methanol, buffer solutions)

- Analytical balance (± 0.1 mg)

- Thermostatic shaker bath

- Centrifuge

- Syringe filters (0.45 µm)

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD) or a validated titration method.

- Volumetric flasks and pipettes

2. Procedure:

- Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a series of sealed vials. The excess solid should be clearly visible.

- Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

- Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples at the experimental temperature to facilitate phase separation.

- Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. Accurately dilute the filtered sample with the appropriate solvent to a concentration within the analytical range of the chosen quantification method.

- Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method. HPLC is a common and accurate method for the quantification of betaine and its salts[4][5][6]. Titration methods can also be employed[7].

- Calculation: Calculate the solubility of this compound in the solvent at the given temperature based on the measured concentration and the dilution factor.

3. Data Analysis:

- Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

- The results can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

Biological Significance and Signaling Pathways

Betaine plays a crucial role in several metabolic pathways, most notably in the metabolism of homocysteine, an amino acid linked to cardiovascular disease. It also has emerging roles in cellular stress response and mitochondrial function.

Betaine in Homocysteine Metabolism

Betaine serves as a methyl donor in the remethylation of homocysteine to methionine, a reaction catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT). This pathway is particularly important in the liver and kidneys.

Experimental Workflow for Investigating Betaine's Effect on Cellular Metabolism

A typical experimental workflow to investigate the impact of this compound on cellular metabolism, such as its effect on homocysteine levels, is outlined below.

Conclusion

This compound is a compound with significant potential in various scientific and industrial fields. While quantitative data on its solubility remains a key area for further investigation, its high solubility in water and solubility in ethanol are well-established qualitative properties. The experimental protocols outlined in this guide provide a robust framework for researchers to determine the precise solubility of this compound in their systems of interest. Furthermore, a deeper understanding of its role in critical metabolic pathways, such as homocysteine metabolism, will continue to drive research into its applications in drug development and human health.

References

- 1. CN101121672B - this compound and its producing method and applicaiton - Google Patents [patents.google.com]

- 2. This compound | 58823-88-4 [chemicalbook.com]

- 3. Betaine | C5H11NO2 | CID 247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of betaine in Lycii Fructus by HILIC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN105067741A - Method for measuring betaine content - Google Patents [patents.google.com]

- 7. The method for determining the content of betaine!-Zhonghai Chemical_wholly-owned company of China Shipping Group [gzzhchem.com]

Spectroscopic Analysis of Betaine Phosphate: A Technical Guide

Introduction

Betaine phosphate, a compound formed by the association of the zwitterionic molecule betaine ((CH₃)₃N⁺CH₂COO⁻) and phosphoric acid (H₃PO₄), is a material of interest in materials science and potentially in pharmaceutical formulations. Its unique properties, including ferroelectric and antiferroelectric phases at different temperatures, are intrinsically linked to its molecular structure and hydrogen bonding network. A thorough spectroscopic analysis is crucial for quality control, structural elucidation, and understanding its physicochemical properties. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and vibrational (Infrared and Raman) spectroscopy of this compound, tailored for researchers and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for obtaining detailed information about the molecular structure of this compound in both solution and solid states.

¹H and ¹³C NMR Analysis

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound are dominated by the signals from the betaine moiety.

-

¹H NMR: The proton spectrum typically shows two main signals corresponding to the nine equivalent protons of the three methyl groups (-N⁺(CH₃)₃) and the two protons of the methylene group (-CH₂-). The signal for the methyl protons is a sharp singlet, while the methylene protons also appear as a singlet. The acidic protons from the phosphate group may be observable as a broad signal, depending on the solvent and concentration.

-